molecular formula C15H26Cl2N4O6 B1682144 Valopicitabine dihydrochloride CAS No. 640725-71-9

Valopicitabine dihydrochloride

Cat. No.: B1682144
CAS No.: 640725-71-9
M. Wt: 429.3 g/mol
InChI Key: XENHXZMAOSTXGD-DSMKLBDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Valopicitabine dihydrochloride is synthesized as the 3’-O-L-valinyl ester derivative of 2’-C-methylcytidine . The synthesis involves the esterification of 2’-C-methylcytidine with L-valine under specific reaction conditions to form the prodrug. The dihydrochloride form is then obtained by treating the ester with hydrochloric acid .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as described above, with optimization for large-scale production. This includes the use of industrial-grade reagents and solvents, as well as controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Valopicitabine dihydrochloride undergoes several key reactions:

Common Reagents and Conditions

    Hydrolysis: Typically involves aqueous acidic or basic conditions.

    Phosphorylation: Occurs enzymatically within the body.

Major Products Formed

Mechanism of Action

Upon administration, valopicitabine dihydrochloride is converted into 2’-C-methylcytidine. This compound is then phosphorylated into its active 5-triphosphate form, which inhibits viral RNA chain elongation and viral RNA-dependent RNA polymerase activity. This inhibition blocks the production and replication of HCV RNA, thereby exerting its antiviral effects .

Comparison with Similar Compounds

Valopicitabine dihydrochloride is unique due to its prodrug nature, which enhances the bioavailability and targeted delivery of 2’-C-methylcytidine. Similar compounds include:

This compound stands out due to its specific targeting of HCV RNA polymerase and its prodrug formulation, which improves its pharmacokinetic properties .

Biological Activity

Valopicitabine dihydrochloride, a nucleoside analog and prodrug of 2'-C-methylcytidine, has been extensively studied for its antiviral properties, particularly against the Hepatitis C virus (HCV). This compound functions primarily as an inhibitor of the viral RNA-dependent RNA polymerase (NS5B), which is crucial for HCV replication. The following sections detail its biological activity, mechanisms of action, pharmacokinetics, and clinical findings.

Valopicitabine is converted into its active form, 2'-C-methylcytidine, upon administration. This metabolite inhibits HCV RNA chain elongation by competing with natural nucleotides for incorporation into the viral RNA. Key mechanisms include:

  • Inhibition of NS5B Polymerase : Valopicitabine binds to the NS5B polymerase, causing chain termination during viral RNA synthesis .
  • Regulation of Cellular Genes : It modulates the expression of various cellular genes involved in immune responses and cell cycle regulation, including c-myc and p53 pathways .
  • Impact on Immune Response : The compound has been shown to down-regulate T-lymphocyte proliferation and interfere with interferon signaling pathways, which may affect the host's antiviral state .

Pharmacokinetics

The pharmacokinetic profile of valopicitabine indicates significant oral bioavailability:

  • Bioavailability : Studies have reported oral bioavailability rates of approximately 34% in rats and 68% in humans .
  • Absorption : Valopicitabine is well absorbed after oral administration, leading to effective plasma concentrations necessary for antiviral activity .

Clinical Studies and Efficacy

Valopicitabine has undergone several clinical trials to evaluate its efficacy in treating chronic HCV infections. Notable findings include:

  • Phase II Trials : In trials involving treatment-naive patients, valopicitabine combined with pegylated interferon showed a significant reduction in HCV RNA levels. For instance, a 200 mg dose resulted in a comparable response rate to standard therapies .
  • Safety Profile : The drug exhibited a favorable safety profile at lower doses (200 mg), with fewer gastrointestinal side effects compared to higher doses (800 mg) that led to increased adverse events .

Case Studies

Several case studies highlight the effectiveness of valopicitabine in clinical settings:

  • Treatment-Naive Patients : A study reported that patients receiving valopicitabine in combination with pegylated interferon achieved sustained virologic response (SVR) rates similar to those seen with traditional therapies .
  • Non-Responder Trials : In patients who had previously failed pegylated interferon and ribavirin therapy, valopicitabine demonstrated potential for re-establishing viral clearance .

Summary Table of Clinical Findings

Study TypePopulationDosageKey Findings
Phase IIaTreatment-naive HCV200 mgComparable SVR rates to standard therapies
Phase IIbPeg-IFN/RBV non-respondersVariable dosesSignificant reduction in HCV RNA levels
Safety EvaluationHealthy VolunteersEscalating dosesOral bioavailability of 68%, minimal side effects

Properties

IUPAC Name

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] (2S)-2-amino-3-methylbutanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O6.2ClH/c1-7(2)10(17)12(21)25-11-8(6-20)24-13(15(11,3)23)19-5-4-9(16)18-14(19)22;;/h4-5,7-8,10-11,13,20,23H,6,17H2,1-3H3,(H2,16,18,22);2*1H/t8-,10+,11-,13-,15-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENHXZMAOSTXGD-DSMKLBDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC1C(OC(C1(C)O)N2C=CC(=NC2=O)N)CO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O[C@@H]1[C@H](O[C@H]([C@]1(C)O)N2C=CC(=NC2=O)N)CO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640725-71-9
Record name Valopicitabine dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0640725719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VALOPICITABINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KNU786IT4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Valopicitabine dihydrochloride
Reactant of Route 2
Valopicitabine dihydrochloride
Reactant of Route 3
Valopicitabine dihydrochloride
Reactant of Route 4
Valopicitabine dihydrochloride
Reactant of Route 5
Valopicitabine dihydrochloride
Reactant of Route 6
Valopicitabine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.